molecular formula C6H5Cl3N2 B2770876 2,4,6-Trichlorobenzene-1,3-diamine CAS No. 3102-85-0

2,4,6-Trichlorobenzene-1,3-diamine

Cat. No. B2770876
CAS RN: 3102-85-0
M. Wt: 211.47
InChI Key: XIYZGUDKXQSHCJ-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzene-1,3-diamine is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials .


Synthesis Analysis

The synthesis of 2,4,6-Trichlorobenzene-1,3-diamine involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be catalyzed by AlCl3 and carried out in dichloromethane .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trichlorobenzene-1,3-diamine is 211.48 . The InChI code is 1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 .


Chemical Reactions Analysis

The chemical reactions of 2,4,6-Trichlorobenzene-1,3-diamine involve electrophilic aromatic substitution . The reaction proceeds in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

2,4,6-Trichlorobenzene-1,3-diamine has a melting point of 90-95°C . It is a powder in physical form .

Scientific Research Applications

Energetic Materials

TATB is a high-energy explosive material. Its low sensitivity to impact and friction makes it suitable for use in munitions, propellants, and detonators. Researchers have conducted first principles investigations and Hirshfeld surface analyses to understand its crystal structure and stability .

Explosives Synthesis

TATB serves as a precursor in the synthesis of other energetic materials. Scientists have explored its chemoselectivity and used it to create novel compounds with improved performance .

Cooperativity in Crystal Structure

The TATB crystal adopts a high-energy conformer where the NO2 and NH2 groups are coplanar with the benzene ring. Hydrogen bonding and π-π interactions play crucial roles in stabilizing the crystal structure .

Environmental Remediation

TATB degradation studies are essential for environmental protection. While TATB itself is not directly used for remediation, understanding its breakdown pathways can inform strategies for treating contaminated sites .

Safety And Hazards

The safety information for 2,4,6-Trichlorobenzene-1,3-diamine indicates that it is dangerous . The hazard statements include H302, H312, H315, H318, H332, and H335 . It is recommended to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYZGUDKXQSHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzene-1,3-diamine

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